5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

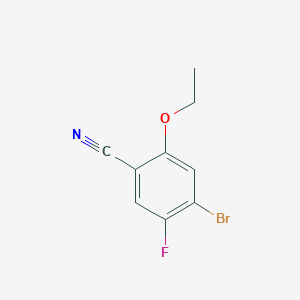

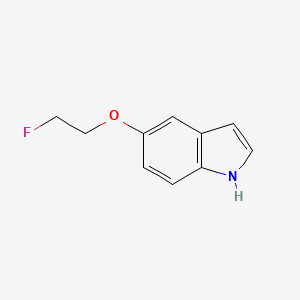

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole is a chemical compound with the molecular formula C9H7BrF2N2. It has a molecular weight of 261.06. The IUPAC name for this compound is 5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole can be represented by the canonical SMILES string: CC1=NC2=CC(=C(C(=C2N1C)F)F)Br . This indicates that the molecule contains a benzodiazole ring with bromine and fluorine substituents, as well as two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole include a topological polar surface area of 17.8Ų, a complexity of 229, and an XLogP3 of 2.7 . It has no rotatable bonds and no hydrogen bond donors, but it has three hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, demonstrating the diverse applications of bromo- and difluoro-substituted benzodiazoles in chemical synthesis. For instance, the synthesis of cadmium (II) complexes derived from azo ligands, including structures similar to the compound , has been explored, highlighting their potential in forming complexes with specific geometries and exhibiting antibacterial and antifungal activities (Jaber et al., 2021). Additionally, studies on hydrogen and halogen bonding patterns, as well as π–π aromatic interactions of benzothiazole derivatives, provide insights into the molecular interactions that underpin their chemical reactivity and potential applications (Čičak et al., 2010).

Biological Activity

Although specific information on 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole's biological activities is limited, related research on bromo- and difluoro-substituted benzodiazoles reveals their potential in biological applications. For example, the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives has been investigated for their potent immunosuppressive and immunostimulatory activities, suggesting a promising avenue for drug discovery (Abdel‐Aziz et al., 2011).

Photodynamic Therapy

Research into the synthesis and characterization of zinc phthalocyanines substituted with bromo- and methoxybenzylidene groups, including those related to 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole, has highlighted their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them suitable for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

The exploration of the antimicrobial activity of benzothiazole derivatives further underscores the potential of bromo- and difluoro-substituted compounds in developing new antimicrobial agents. Studies have shown the synthesis of novel compounds with promising antimicrobial activities against various bacterial strains (Bhagat et al., 2012).

Propriétés

IUPAC Name |

5-bromo-6,7-difluoro-1,2-dimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2N2/c1-4-13-6-3-5(10)7(11)8(12)9(6)14(4)2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTZXGHDKCPZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C(=C2N1C)F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide](/img/structure/B1378137.png)

![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)